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molecular formula C11H12BrN3 B8499182 (3-((4-Bromo-1H-pyrazol-1-yl)methyl)phenyl)methanamine

(3-((4-Bromo-1H-pyrazol-1-yl)methyl)phenyl)methanamine

Cat. No. B8499182
M. Wt: 266.14 g/mol
InChI Key: WHELXBNBJPRDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062028B2

Procedure details

The title compound was prepared using a procedure analogous to bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline except that 7-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one was replaced with 3-((4-bromo-1H-pyrazol-1-yl)methyl)benzamide. LCMS, [M+H]+=266.1. 1H NMR (500 MHz, CDCl3) δ 7.47 (s, 1H), 7.36 (s, 1H), 7.33-7.25 (m, 2H), 7.18 (s, 1H), 7.09 (d, J=7.4 Hz, 1H), 5.24 (s, 2H), 3.85 (s, 2H), 1.78 (s, 2H).
Name
bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrC1C2C1CNC1C=CC=CC=12.BrC1C2C3CC3C(=O)NC=2C=CC=1.[Br:26][C:27]1[CH:28]=[N:29][N:30]([CH2:32][C:33]2[CH:34]=[C:35]([CH:39]=[CH:40][CH:41]=2)[C:36]([NH2:38])=O)[CH:31]=1>>[Br:26][C:27]1[CH:28]=[N:29][N:30]([CH2:32][C:33]2[CH:34]=[C:35]([CH2:36][NH2:38])[CH:39]=[CH:40][CH:41]=2)[CH:31]=1

Inputs

Step One
Name
bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C2CNC=3C=CC=CC3C21
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=2C3C(C(NC2C=CC1)=O)C3
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NN(C1)CC=1C=C(C(=O)N)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NN(C1)CC=1C=C(C=CC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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